molecular formula C12H10F3N3O3 B12122292 Ethyl 2,5-dihydro-5-oxo-1-(3-trifluoromethylphenyl)-1H-1,2,4-triazole-3-carboxylate

Ethyl 2,5-dihydro-5-oxo-1-(3-trifluoromethylphenyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B12122292
M. Wt: 301.22 g/mol
InChI Key: AIGNIZQIXRQXBZ-UHFFFAOYSA-N
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Description

Ethyl 2,5-dihydro-5-oxo-1-(3-trifluoromethylphenyl)-1H-1,2,4-triazole-3-carboxylate is a synthetic organic compound belonging to the class of triazole derivatives. This compound is characterized by the presence of a trifluoromethylphenyl group attached to a triazole ring, which is further esterified with an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,5-dihydro-5-oxo-1-(3-trifluoromethylphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced via a nucleophilic substitution reaction, where a suitable trifluoromethylphenyl halide reacts with the triazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Hydroxylated triazole derivatives.

    Substitution: Halogenated or nitrated triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2,5-dihydro-5-oxo-1-(3-trifluoromethylphenyl)-1H-1,2,4-triazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2,5-dihydro-5-oxo-1-(3-trifluoromethylphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethylphenyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting or modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Methyl 2,5-dihydro-5-oxo-1-(3-trifluoromethylphenyl)-1H-1,2,4-triazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.

    2,5-Dihydro-5-oxo-1-(3-trifluoromethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester form.

Uniqueness

This compound is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

Molecular Formula

C12H10F3N3O3

Molecular Weight

301.22 g/mol

IUPAC Name

ethyl 5-oxo-1-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C12H10F3N3O3/c1-2-21-10(19)9-16-11(20)18(17-9)8-5-3-4-7(6-8)12(13,14)15/h3-6H,2H2,1H3,(H,16,17,20)

InChI Key

AIGNIZQIXRQXBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)N1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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